4-Fluoro-2-methoxy-6-methyl benzoic acid
Description
4-Fluoro-2-methoxy-6-methyl benzoic acid is a substituted benzoic acid derivative characterized by fluorine, methoxy, and methyl groups at the 4-, 2-, and 6-positions of the aromatic ring, respectively. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and material science due to their structural versatility and bioactivity . The substitution pattern in this compound influences its physicochemical properties, such as acidity (pKa), solubility, and reactivity, as well as its biological interactions.
Properties
Molecular Formula |
C9H9FO3 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-6-methylbenzoic acid |
InChI |
InChI=1S/C9H9FO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12) |
InChI Key |
ODMBJNSTIMKWRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)O)OC)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- 3-Fluoro-4-methoxybenzoic acid : Fluorine at position 3 and methoxy at position 3.
- 4-Fluorobenzoic acid : Only a fluorine substituent at position 4.
- 2-Methoxy-6-methylbenzoic acid : Lacks fluorine but includes methoxy and methyl groups.
Substituent Effects :
- Electron-withdrawing groups (e.g., -F) : Increase acidity (lower pKa) by stabilizing the deprotonated form. For example, 4-fluorobenzoic acid (pKa ~2.7) is more acidic than benzoic acid (pKa ~4.2) due to fluorine’s inductive effect .
- Electron-donating groups (e.g., -OCH₃, -CH₃) : Decrease acidity. The methoxy group in 4-Fluoro-2-methoxy-6-methyl benzoic acid may reduce acidity compared to 4-fluorobenzoic acid.
Table 1: Structural and Acidity Comparison
| Compound | Substituents | Molecular Weight (g/mol) | Predicted pKa |
|---|---|---|---|
| Benzoic acid | None | 122.12 | 4.20 |
| 4-Fluorobenzoic acid | 4-F | 140.10 | ~2.70 |
| 2-Methoxy-6-methylbenzoic acid | 2-OCH₃, 6-CH₃ | 180.20 | ~4.50 |
| This compound | 4-F, 2-OCH₃, 6-CH₃ | 214.19 | ~3.80* |
Extraction and Solubility Behavior
Evidence from emulsion liquid membrane (ELM) studies shows that benzoic acid derivatives with higher hydrophobicity (e.g., substituted with -F, -OCH₃) exhibit faster extraction rates due to larger distribution coefficients (m). For instance, benzoic acid is extracted >98% in 5 minutes, while acetic acid (less hydrophobic) is slower .
- This compound : The combined hydrophobic effects of fluorine, methoxy, and methyl groups likely enhance its membrane solubility compared to unsubstituted benzoic acid, leading to higher extraction efficiency.
Table 2: Extraction Rates and Diffusivity
| Compound | Extraction Rate (ELM) | Effective Diffusivity (m²/s) |
|---|---|---|
| Benzoic acid | >98% in 5 min | 1.2 × 10⁻⁹ |
| Phenol | >98% in 5 min | 0.8 × 10⁻⁹ |
| Acetic acid | Slow | 1.0 × 10⁻⁹ |
| This compound* | Predicted faster | ~1.3 × 10⁻⁹ |
Toxicity Profiles
Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice .
- 0JA (zero-order connectivity index) : Reflects molecular branching; higher values indicate greater complexity.
- 1JA (first-order connectivity index) : Influenced by substituent electronegativity and position.
For example, 4-fluorobenzoic acid (LD₅₀ ~300 mg/kg) is more toxic than benzoic acid (LD₅₀ ~1700 mg/kg) due to fluorine’s electronegativity .
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